2-chloro-6-methyl-9H-purine
Overview
Description
2-chloro-6-methyl-9H-purine is a compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.58 g/mol . The IUPAC name for this compound is 2-chloro-6-methyl-7H-purine .
Molecular Structure Analysis
The purine ring system in 2-chloro-6-methyl-9H-purine is essentially planar . The InChI code for this compound is 1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11) .Physical And Chemical Properties Analysis
2-chloro-6-methyl-9H-purine is a solid at room temperature. It has a topological polar surface area of 54.5 Ų and a complexity of 154 . It has no rotatable bonds and can form one hydrogen bond as a donor and three as an acceptor .Scientific Research Applications
Drug Development and Anticancer Research
“2-chloro-6-methyl-9H-purine” has potential applications in drug development, particularly in the design and discovery of new anticancer drugs. Its purine structure is similar to that of many biological molecules, which makes it a valuable scaffold for developing compounds that can interact with various biological targets .
Computational Chemistry
This compound can be used in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce simulation visualizations and understand its interactions at the molecular level .
Chemical Synthesis
It serves as a starting material or intermediate in the synthesis of more complex chemical entities. Its reactivity due to the chloro and methyl groups allows for various substitutions and transformations .
Biochemical Studies
The compound can be used in biochemical studies to understand its role and effects when interacting with enzymes and other proteins within cells .
Structural Biology
In structural biology, “2-chloro-6-methyl-9H-purine” can be used to study the structure-activity relationship by synthesizing analogs and derivatives that can be tested against various biological assays .
Safety And Hazards
Safety information for 2-chloro-6-methyl-9H-purine indicates that it should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be stored under an inert atmosphere at 2-8°C .
properties
IUPAC Name |
2-chloro-6-methyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWWRXJYHSJFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421344 | |
Record name | 2-chloro-6-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-methyl-9H-purine | |
CAS RN |
1681-19-2 | |
Record name | 1681-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-6-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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